2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the related compound “1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride”, the InChI code is "1S/C10H13N5.2ClH/c1-7-4-9-10(14-5-8(11)6-14)12-2-3-15(9)13-7;;/h2-4,8H,5-6,11H2,1H3;2*1H" . For “2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one”, the InChI code is "1S/C7H7N3O/c1-5-4-6-7(11)8-2-3-10(6)9-5/h2-4H,1H3,(H,8,11)" . These codes provide a detailed description of the molecular structure of these compounds.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and other available data. For the related compound “1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride”, it has a molecular weight of 276.17, and it is a powder at room temperature . For “2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one”, it has a molecular weight of 149.15, and it is a solid at room temperature .Safety and Hazards
The safety and hazards of a compound can be determined by its MSDS (Material Safety Data Sheet). For the related compound “1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride”, the safety information includes a warning signal word and hazard statements . For “2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one”, the safety information also includes a warning signal word and hazard statements .
Properties
IUPAC Name |
2-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-13-10-17-19(21-8-9-25(17)22-13)24-11-15(12-24)26-18(27)3-2-16(23-26)14-4-6-20-7-5-14/h2-10,15H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZRYPKUYFUAJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.